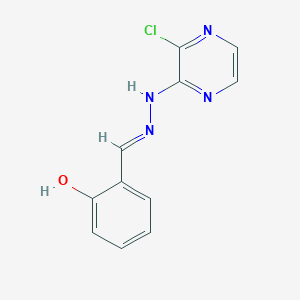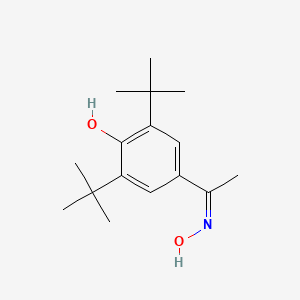
3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile exerts its pharmacological effects by binding to and activating the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Activation of the adenosine A3 receptor leads to the activation of downstream signaling pathways such as the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway. These signaling pathways mediate the biological effects of 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile such as inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, modulation of the immune response, and improvement of cognitive function. 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for the adenosine A3 receptor. This allows for precise modulation of the receptor activity without affecting other adenosine receptor subtypes. However, one of the limitations of using 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One area of research is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. Further studies are also needed to determine the safety and efficacy of 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in clinical trials for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 3-(1H-indol-3-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-24-14-6-7-17-18(9-14)23-19(22-17)12(10-20)8-13-11-21-16-5-3-2-4-15(13)16/h2-9,11,21H,1H3,(H,22,23)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNYHLXOZRZXLO-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CNC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CNC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B3725122.png)
![N-cyclohexyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725127.png)


![N-ethyl-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3725142.png)
![2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3725148.png)
![propyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725159.png)
![2-ethoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725165.png)
![tetrahydro-2-furanylmethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725167.png)
![tetrahydro-2-furanylmethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725170.png)
![tetrahydro-2-furanylmethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725173.png)
![5-ethyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3725182.png)
![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725186.png)
![5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-6-hydroxy-3-(3-methylphenyl)-2,4(3H,5H)-pyrimidinedione](/img/structure/B3725190.png)